molecular formula C5H6F2N2 B13909704 2-(3,3-Difluoroazetidin-1-yl)acetonitrile

2-(3,3-Difluoroazetidin-1-yl)acetonitrile

Cat. No.: B13909704
M. Wt: 132.11 g/mol
InChI Key: DEELHRBCNRVHOR-UHFFFAOYSA-N
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Description

2-(3,3-Difluoroazetidin-1-yl)acetonitrile: is a synthetic organic compound with the molecular formula C5H6F2N2 It is characterized by the presence of a difluoroazetidine ring attached to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Difluoroazetidin-1-yl)acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-difluoroazetidine with acetonitrile in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of high-purity product .

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Difluoroazetidin-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions result in various derivatives with modified functional groups .

Scientific Research Applications

Chemistry: 2-(3,3-Difluoroazetidin-1-yl)acetonitrile is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its ability to interact with biological targets and pathways, aiming to develop new treatments for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoroazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in its action depend on the specific application and target .

Comparison with Similar Compounds

  • 3-Fluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde
  • 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine
  • 2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol

Comparison: Compared to similar compounds, 2-(3,3-Difluoroazetidin-1-yl)acetonitrile stands out due to its unique combination of a difluoroazetidine ring and an acetonitrile group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H6F2N2

Molecular Weight

132.11 g/mol

IUPAC Name

2-(3,3-difluoroazetidin-1-yl)acetonitrile

InChI

InChI=1S/C5H6F2N2/c6-5(7)3-9(4-5)2-1-8/h2-4H2

InChI Key

DEELHRBCNRVHOR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC#N)(F)F

Origin of Product

United States

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